molecular formula C19H19Cl2N3O2 B252771 N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide

Cat. No.: B252771
M. Wt: 392.3 g/mol
InChI Key: IGBXDIZRORIMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial agent. The presence of both piperazine and benzamide moieties in its structure contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro atoms.

Mechanism of Action

The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound may interact with other cellular pathways, contributing to its broad-spectrum antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide is unique due to its dual functional groups (piperazine and benzamide), which contribute to its enhanced antimicrobial properties and potential to overcome resistance mechanisms seen in other antibiotics. Its structural modifications also allow for targeted interactions with bacterial enzymes, making it a promising candidate for further drug development.

Properties

Molecular Formula

C19H19Cl2N3O2

Molecular Weight

392.3 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide

InChI

InChI=1S/C19H19Cl2N3O2/c1-13(25)23-8-10-24(11-9-23)16-5-3-15(4-6-16)22-19(26)14-2-7-17(20)18(21)12-14/h2-7,12H,8-11H2,1H3,(H,22,26)

InChI Key

IGBXDIZRORIMIB-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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